molecular formula C16H16N2S B2879205 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole CAS No. 295361-85-2

2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole

Cat. No.: B2879205
CAS No.: 295361-85-2
M. Wt: 268.38
InChI Key: WGPUOQIVQWABJL-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2,4-dimethylbenzylthio group. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of o-phenylenediamine attacks the benzyl chloride, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In cancer research, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole is unique due to the presence of the 2,4-dimethylbenzylthio group, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-7-8-13(12(2)9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPUOQIVQWABJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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